molecular formula C11H7N3OS2 B1418193 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol CAS No. 1325303-97-6

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Cat. No.: B1418193
CAS No.: 1325303-97-6
M. Wt: 261.3 g/mol
InChI Key: XTGJCYPKZCVHBS-UHFFFAOYSA-N
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Description

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol (CAS# 1325303-97-6) is a high-purity heterocyclic compound supplied with a minimum purity of 95%. This chemical features a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its remarkable stability and role as a bioisostere for esters and amides, which can enhance metabolic stability and modulate selectivity in drug candidates . The integration of both thiophene and pyridine-thiol rings into the structure provides a multifunctional platform for developing novel therapeutic agents, particularly in oncology research. Heterocyclic compounds containing 1,3,4-oxadiazole, pyridine, and thiophene motifs are extensively investigated as potential anticancer agents and EGFR tyrosine kinase inhibitors . Similarly, molecular frameworks incorporating thiophene and thiadiazole rings are recognized for their wide range of antitumor activities, demonstrating effects against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . This compound is intended for research and development applications only and must be handled by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals. For optimal stability, store this product long-term in a cool, dry place.

Properties

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS2/c16-11-7(3-1-5-12-11)10-13-9(14-15-10)8-4-2-6-17-8/h1-6H,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGJCYPKZCVHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C2=NC(=NO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Pyridine-2-thiol Intermediate

A common precursor is pyridine-2-carboximidic acid derivatives, which can be converted into pyridine-2-thiol via nucleophilic substitution or reduction steps. For example:

  • Starting from 6-dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester, reaction with 2-aminoethanethiol at elevated temperature (~130 °C for 1.5 hours) yields the pyridine-2-thiol intermediate after workup with chloroform and drying over magnesium sulfate.

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring can be synthesized by cyclization of amidoxime or hydrazide intermediates:

  • Cyclization of N-(2-thienyl)-N'-aroylhydrazine derivatives under reflux in pyridine or other polar solvents leads to the formation of 1,2,4-oxadiazole rings bearing thiophene substituents.

  • An alternative method involves esterification of pyridine derivatives followed by hydrazinolysis with hydrazine hydrate to obtain hydrazide intermediates, which then undergo cyclization with carbon disulfide or other cyclizing agents to form the oxadiazole ring.

Coupling of Thiophene and Pyridine-Thiol Moieties

The thiophene group is introduced typically via condensation with thiophene-2-carboxylic acid derivatives or through direct substitution on the oxadiazole ring:

  • The reaction of 3-dimethylamino-1-(6-dioxolan-2-yl-pyridin-2-yl)-propenone with appropriate reagents under reflux can lead to the formation of thiophene-substituted oxadiazoles.

  • In some protocols, substitution reactions involving 1,2-dibromoethane and thiol groups facilitate the formation of thioether linkages between the pyridine-2-thiol and the oxadiazole-thiophene core.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyridine-2-thiol formation 2-aminoethanethiol, chloroform, MgSO4 130 °C 1.5 hours Moderate Requires careful temperature control
Esterification and hydrazinolysis Ethanol, hydrazine hydrate Reflux Several hours Good Prepares hydrazide intermediates
Cyclization to 1,2,4-oxadiazole Pyridine, acetyl chloride, reflux Reflux (~115 °C) 2+ hours Good Confirmed by NMR and MS
Thiophene substitution Thiophene-2-carboxylic acid derivatives Reflux 12 hours Good Yields thiophene-substituted oxadiazoles
Final coupling and purification Column chromatography (petroleum ether/ethyl acetate) Room temperature Post-reaction High Purification essential for target purity

Characterization and Confirmation

  • The target compound and intermediates are typically characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

  • Solubility tests show these compounds dissolve well in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but are insoluble in cold water.

Summary of Key Research Findings

  • The cyclization of hydrazide intermediates under reflux in pyridine or similar solvents is a reliable method to form the 1,2,4-oxadiazole ring with thiophene substituents.

  • The thiol functionality on the pyridine ring is introduced via reaction with aminoethanethiol derivatives at elevated temperatures, followed by workup and purification.

  • The overall synthetic route requires careful control of reaction conditions, especially temperature and reaction time, to optimize yields and purity.

  • Purification by column chromatography using petroleum ether/ethyl acetate mixtures is standard to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Halogenated pyridine derivatives and strong bases like sodium hydride (NaH) are commonly used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol exhibit significant antimicrobial properties. A study demonstrated that compounds containing the oxadiazole moiety showed potent activity against various bacterial strains, suggesting potential for development into new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects
Another notable application is its anti-inflammatory potential. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in treating inflammatory diseases .

Material Science

Organic Electronics
In material science, this compound is being explored for applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can enhance efficiency and stability .

Sensors
The thiol group in the compound allows for the formation of self-assembled monolayers (SAMs), which are useful in sensor technology. Research has demonstrated its effectiveness in developing sensors for detecting heavy metals and other environmental pollutants due to its high sensitivity and selectivity .

Chemical Synthesis

Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for further functionalization, making it a versatile building block in organic synthesis .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated potent activity against multiple bacterial strains.
AnticancerInduced apoptosis in breast and colon cancer cell lines.
Anti-inflammatoryInhibited pro-inflammatory cytokine production.
Organic ElectronicsEnhanced efficiency in OLEDs and OPVs.
SensorsHigh sensitivity for detecting heavy metals.

Mechanism of Action

The mechanism of action of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include oxadiazole-thione derivatives and related sulfur-containing heterocycles. A comparative analysis is summarized in Table 1.

Key Observations:
  • Substituent Diversity : The target compound’s pyridine-2-thiol and thiophene groups distinguish it from analogs like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (pyridine-4-yl substituent) and SLM6031434 (bulky trifluoromethyl and octyloxy groups) .
  • Molecular Weight : The target’s inferred molecular weight (288.34 g/mol) is higher than simpler oxadiazoles (e.g., 179.19 g/mol ) but lower than SLM6031434 (429.46 g/mol) due to the latter’s extended alkyl chain.

Physical and Chemical Properties

  • Solubility : The thiol (-SH) group in the target compound likely enhances polarity and aqueous solubility compared to analogs like SLM6031434, which contains hydrophobic octyloxy chains .
  • Stability : Oxadiazole rings are generally stable under physiological conditions, as seen in SLM6031434’s use as a bioactive inhibitor .

Computational Studies

  • Electronic Properties : Density-functional theory (DFT) methods, such as those described in , could model the target compound’s electron distribution, particularly the electron-withdrawing effects of the oxadiazole and thiol groups .

Biological Activity

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a thiophenyl group and an oxadiazole moiety, which contribute to its biological activity. The molecular formula is C10H8N4OSC_{10}H_{8}N_{4}OS with a molecular weight of approximately 232.27 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies reported an IC50 value of approximately 92.4 µM against multiple cancer types, including human colon adenocarcinoma and breast cancer cell lines .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key cellular pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity:

  • Bacterial Inhibition : Studies have indicated that similar oxadiazole derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectReference
AnticancerHuman colon adenocarcinoma (CXF HT-29)92.4 µM
AntibacterialStaphylococcus aureusSignificant inhibition
Anti-inflammatoryHuman cellsInhibition of COX-2

Case Study 1: Anticancer Efficacy

In a study evaluating various derivatives of oxadiazoles, compounds similar to this compound were tested on multiple human cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity with a notable selectivity for cancer cells over normal cells.

Case Study 2: Antimicrobial Screening

A series of oxadiazole derivatives were screened for antimicrobial activity against common pathogens. The results showed that the presence of the thiophenyl group significantly enhanced antibacterial properties compared to derivatives lacking this feature.

Q & A

Basic: What are the recommended synthetic routes for 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol?

Answer:
A common method involves cyclocondensation of thioamide precursors with nitrile derivatives under reflux conditions. For example:

  • React 2-thiopyridine-3-carbohydrazide with 2-thiophenecarbonyl chloride in ethanol, followed by oxidative cyclization using iodine/potassium iodide (KI) in basic media to form the 1,2,4-oxadiazole ring .
  • Alternative routes include refluxing hydrazide intermediates with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol for 10–12 hours, followed by acidification to isolate the thiol tautomer .
    Key Considerations: Monitor reaction progress via TLC, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Basic: What safety precautions are required when handling this compound?

Answer:
Based on GHS classification:

  • Acute toxicity (Category 4): Use nitrile gloves (EN 374 standard), lab coats, and closed-toe shoes. Avoid skin/eye contact .
  • Respiratory irritation (Category 3): Conduct reactions in fume hoods; use NIOSH-certified respirators if aerosolization occurs .
  • Emergency protocols: For eye exposure, rinse with water for 15+ minutes; for ingestion, seek medical attention immediately and provide SDS (Safety Data Sheet) .

Advanced: How does thione-thiol tautomerism affect the spectroscopic characterization of this compound?

Answer:
Thione (C=S) and thiol (S–H) tautomers exhibit distinct spectral signatures:

  • NMR: Thione tautomers show deshielded ¹³C signals (~160–180 ppm for C=S), while thiols display S–H protons at ~3–4 ppm (¹H) .
  • IR: Thiones have strong C=S stretches (1050–1250 cm⁻¹), whereas thiols show S–H vibrations (2550–2600 cm⁻¹) .
  • DFT studies: Optimize tautomer geometries using B3LYP/6-31G(d) to predict stability. Thione forms are often more stable due to resonance delocalization .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Electrostatic potential maps (ESP): Identify electron-deficient regions (e.g., oxadiazole ring) prone to nucleophilic attack.
  • HOMO-LUMO analysis: Calculate energy gaps (ΔE) to predict charge-transfer interactions. Lower ΔE (~4–5 eV) correlates with higher reactivity .
  • MD simulations: Model solvation effects (e.g., in DMSO or ethanol) to assess steric hindrance around reactive sites .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR: Assign pyridine (δ ~8.5 ppm), thiophene (δ ~7.0 ppm), and oxadiazole (δ ~160 ppm) signals .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 292.04 for C₁₂H₈N₃OS₂) .
  • XRD: Resolve crystal packing and bond lengths (e.g., C–S bond ~1.68 Å in thione form) .

Advanced: How can researchers resolve contradictions in reaction yields reported across different synthetic methods?

Answer:

  • Design of Experiments (DoE): Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, polyvinyl pyridine catalysts in ethanol improve yields by 15–20% compared to non-catalytic routes .
  • Kinetic studies: Use in-situ FTIR to monitor intermediate formation. Slow thiourea cyclization steps may require extended reflux times .
  • Side-product analysis: Characterize byproducts (e.g., disulfides) via LC-MS and adjust stoichiometry to minimize their formation .

Basic: How should this compound be purified post-synthesis to achieve >95% purity?

Answer:

  • Recrystallization: Use ethanol/water (1:1 v/v) at 60°C; cooling to 4°C yields needle-like crystals .
  • Column chromatography: Employ silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate). Collect fractions with Rf = 0.3–0.4 (TLC, UV detection) .
  • Soxhlet extraction: For scale-up, use acetone to remove polymeric impurities .

Advanced: What strategies enhance the stability of the 1,2,4-oxadiazole ring under acidic conditions?

Answer:

  • Substituent effects: Electron-withdrawing groups (e.g., nitro at pyridine C-4) reduce ring-opening by stabilizing conjugation .
  • Steric protection: Bulky groups (e.g., 2-thiophene vs. phenyl) at C-3 hinder nucleophilic attack on the oxadiazole .
  • pH control: Maintain neutral to slightly basic conditions (pH 7–9) during reactions to avoid acid-catalyzed degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 2
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

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